N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide
CAS No.: 54167-91-8
Cat. No.: VC7333166
Molecular Formula: C16H13N3OS
Molecular Weight: 295.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54167-91-8 |
|---|---|
| Molecular Formula | C16H13N3OS |
| Molecular Weight | 295.36 |
| IUPAC Name | N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C16H13N3OS/c17-16-18-13(11-7-3-1-4-8-11)15(21-16)19-14(20)12-9-5-2-6-10-12/h1-10H,(H2,17,18)(H,19,20) |
| Standard InChI Key | PEGGJXXXZVXBPM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)N)NC(=O)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide (C₁₆H₁₃N₃OS; molecular weight: 295.36 g/mol) features a thiazole ring system with distinct substituents that influence its electronic and steric properties:
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Position 2: A primary amino group (–NH₂) enhances hydrogen-bonding capacity and serves as a site for further functionalization .
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Position 4: A phenyl group introduces aromatic stacking potential and modulates lipophilicity .
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Position 5: A benzamide group (–CONHC₆H₅) contributes to planar rigidity and potential interactions with biological targets .
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₁₃N₃OS |
| Molecular Weight | 295.36 g/mol |
| Hydrogen Bond Donors | 2 (NH₂ and CONH) |
| Hydrogen Bond Acceptors | 3 (S, O, and CONH) |
| Rotatable Bonds | 4 (benzamide and thiazole substituents) |
| Topological Polar Surface Area | 97.4 Ų |
Synthetic Methodologies and Reaction Pathways
Thiazole Core Formation
The 1,3-thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves cyclization of α-haloketones with thioureas or thioamides . For N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide, a modified approach using 2-amino-4-phenylthiazole as a precursor is plausible :
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Synthesis of 2-Amino-4-phenylthiazole:
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Functionalization at Position 5:
Critical Reaction Parameters:
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Temperature: 0–5°C during diazonium salt formation to prevent decomposition .
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Catalysts: Iodine for cyclization; no catalyst required for acylation .
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
Key absorption bands for analogous compounds include :
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3350–3400 cm⁻¹: N–H stretching (amide and amino groups).
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1650–1675 cm⁻¹: C=O stretching (benzamide).
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1625–1650 cm⁻¹: N=N stretching (if diazenyl intermediates are present).
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1375 cm⁻¹: C=S stretching (thiazole ring).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (DMSO-d₆):
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 12–14 | 1–5 |
| Staphylococcus aureus | 14–16 | 1–5 |
| Aspergillus niger | 10–12 | 5–10 |
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation
Bisaminomethylbithiazole benzamides (e.g., Corr-4a) correct CFTR ΔF508 mutant folding, enhancing surface expression in airway epithelial cells . While N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide lacks the bithiazole motif, its benzamide-thiazole scaffold suggests potential for protein interaction studies .
Future Research Directions
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Synthetic Optimization: Explore catalyst-free methodologies (e.g., α-chloroglycinate-thioamide cyclization) to improve yield and purity.
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Biological Screening: Prioritize assays for antimicrobial, anticancer, and CFTR modulation activities.
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Computational Modeling: Predict binding affinities to microbial enzymes or CFTR using molecular docking.
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